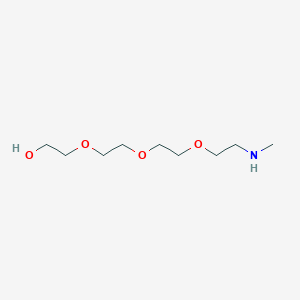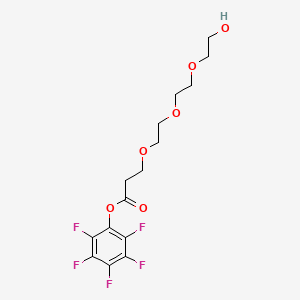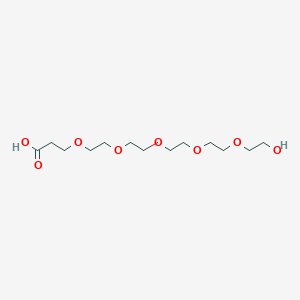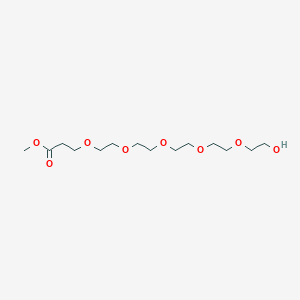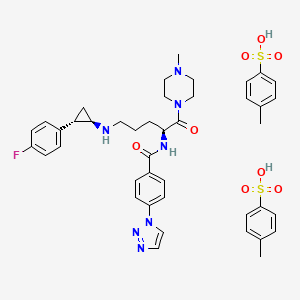
IMG-7289 ditosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMG-7289 ditosylate is a novel potent lysine-specific demethylase 1 (lsd1) inhibitor for treatment of acute myeloid leukemia (aml) and myelodysplastic syndrome (mds)
Scientific Research Applications
LSD1 Inhibition in Myeloproliferative Neoplasms
A study conducted by Jutzi et al. (2018) explored the application of IMG-7289, an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), in mouse models of myeloproliferative neoplasms (MPNs). The research demonstrated that daily treatment with IMG-7289 normalized blood cell counts, reduced spleen volumes, and improved survival rates. This inhibitor selectively targeted JAK2V617F cells, leading to increased expression and methylation of p53 and the pro-apoptotic factor PUMA, while decreasing the levels of the antiapoptotic antagonist BCLXL. These findings provide a molecular understanding of the disease-modifying activity of IMG-7289, which is currently undergoing clinical evaluation for high-risk myelofibrosis (Jutzi et al., 2018).
Clinical Evaluation in Myelofibrosis
A Phase 2a study conducted by Pettit et al. (2019) focused on IMG-7289 (bomedemstat) for the treatment of myelofibrosis. This study highlighted the need for novel therapies with distinct modes of action to impact disease progression. The research found that once-daily IMG-7289 was well-tolerated and improved symptom burdens in most patients. It also modestly reduced spleen volumes in some patients, supporting its clinical development for myeloproliferative neoplasms (Pettit et al., 2019).
properties
CAS RN |
1990504-72-7 |
|---|---|
Product Name |
IMG-7289 ditosylate |
Molecular Formula |
C42H50FN7O8S2 |
Molecular Weight |
864.0214 |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1 |
InChI Key |
WLRWBXFBIJMKHG-DVNXTAPYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
IMG-7289 ditosylate; IMG 7289 ditosylate; IMG7289ditosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)

